N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide
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Overview
Description
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a dioxidotetrahydrothiophenyl sulfonyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorobenzamide core, followed by the introduction of the tert-butyl group and the dioxidotetrahydrothiophenyl sulfonyl group. Common reagents used in these reactions include tert-butyl chloride, sulfur-containing compounds, and fluorinating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzenesulfinimidoyl chloride: A compound with a similar tert-butyl group and sulfonyl functionality.
tert-butyl N-(4-amino-1,1-dioxo-1lambda6-thiolan-3-yl)carbamate: Shares the dioxidotetrahydrothiophenyl group.
BTTES: A compound used in click chemistry with similar structural features.
Uniqueness
N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is unique due to the combination of its fluorobenzamide core with the tert-butyl and dioxidotetrahydrothiophenyl sulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H20FNO5S2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-tert-butyl-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C15H20FNO5S2/c1-15(2,3)17-14(18)12-8-10(4-5-13(12)16)24(21,22)11-6-7-23(19,20)9-11/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18) |
InChI Key |
HBLXAGIMYYUTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F |
Origin of Product |
United States |
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